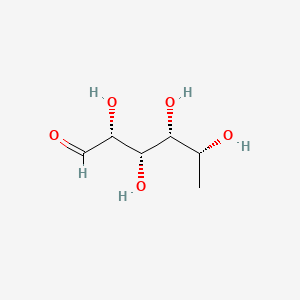

D-Quinovose

描述

属性

CAS 编号 |

488-79-9 |

|---|---|

分子式 |

C6H12O5 |

分子量 |

164.16 g/mol |

IUPAC 名称 |

(3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6?/m1/s1 |

InChI 键 |

SHZGCJCMOBCMKK-GASJEMHNSA-N |

手性 SMILES |

C[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)O)O)O)O |

产品来源 |

United States |

准备方法

Halogenation Using Phosgene in N,N-Dimethylformamide (DMF)

A seminal method for synthesizing 6-deoxyglucose involves the halogenation of methyl α-D-glucopyranoside using phosgene in DMF. This two-step process, detailed in the patent literature, begins with the reaction of methyl α-D-glucopyranoside with phosgene under controlled conditions. The phosgene acts as a chlorinating agent, replacing the hydroxyl group at the C6 position with a chlorine atom to yield methyl 6-chloro-6-deoxy-α-D-glucopyranoside. This step achieves near-quantitative yields (98%) without generating interfering salts, a notable improvement over earlier methods that employed methanesulfonyl chloride.

The reaction proceeds via the elimination of hydrochloric acid and carbon dioxide, facilitated by the use of DMF as a solvent. Key advantages include the avoidance of excessive reagent use and simplified purification steps. For instance, a solution of methyl α-D-glucopyranoside in anhydrous DMF reacts with phosgene at −5°C, followed by stirring at 80°C for 4 hours, to produce the chlorinated intermediate in 98% yield.

Catalytic Hydrogenation with Raney Nickel

The second step involves catalytic hydrogenation of the chlorinated intermediate to remove the chlorine atom and generate the 6-deoxy product. Using Raney nickel as a catalyst under hydrogen pressure (5–200 bars) and elevated temperatures (50–200°C), methyl 6-chloro-6-deoxy-α-D-glucopyranoside undergoes hydrogenolysis to yield methyl 6-deoxy-α-D-glucopyranoside. This reaction is typically conducted in methanolic or aqueous solutions, with yields ranging from 89.4% to 93.2% over 45–92 hours.

A notable innovation in this step is the integration of halogen exchange and hydrogenolysis into a single operation. For example, substituting chlorine with iodine or bromine using sodium iodide or bromide in DMF, followed by immediate hydrogenolysis, streamlines the process and reduces reaction time.

Comparison with Historical Methods

Earlier syntheses relied on reducing 6-O-p-toluenesulfonyl-D-glucose with lithium aluminum hydride (LiAlH4). While effective, this method required harsh reducing conditions and produced stoichiometric amounts of salts, complicating purification. In contrast, the phosgene-DMF approach eliminates salt formation and operates under milder conditions, making it more industrially viable.

Modern Continuous Flow Synthesis

Modular Flow Processes for Protected Glycals

Recent advances in continuous flow chemistry have enabled the synthesis of orthogonally protected 6-deoxy glucose glycals, intermediates critical for glycosylation reactions. A 2020 study demonstrated a modular flow system that sequentially adds protecting groups—such as benzyl, naphthylmethyl, and tert-butyldimethylsilyl (TBDMS) ethers—to a 6-deoxy glucose core. This method achieves overall yields of 57–74% in 21–37 minutes of flow time, significantly faster than batch processes.

The continuous flow setup avoids exothermic risks associated with batch reactions by maintaining precise temperature control. For example, silylation reactions proceed at 0°C in flow, whereas batch methods require active cooling to prevent side reactions. While this approach focuses on protected glycals rather than free 6-deoxyglucose, it provides a scalable framework for generating advanced intermediates.

Advantages and Limitations

Flow synthesis offers reproducibility and scalability, critical for industrial applications. However, the need for subsequent deprotection steps to obtain free 6-deoxyglucose adds complexity. Future adaptations of flow chemistry could integrate hydrogenolysis or enzymatic deprotection to streamline the entire synthesis pathway.

Chemoenzymatic Approaches and Molecular Modeling

Prospects for 6-Deoxyglucose Synthesis

Enzymatic methods could theoretically be applied to deprotect intermediates in 6-deoxyglucose synthesis. For example, lipase-catalyzed hydrolysis might selectively remove acetyl groups from protected precursors, though this remains unexplored in the literature.

Data and Comparative Analysis

Table 1. Comparison of Key Synthesis Methods for 6-Deoxyglucose

化学反应分析

Enzymatic Glycosylation via O-GlcNAc Transferase (OGT)

6-Deoxyglucose derivatives are implicated in O-GlcNAcylation, a post-translational modification. Key findings include:

-

Substrate promiscuity of OGT :

OGT transfers modified glucose analogs like 6-azido-6-deoxy-glucose (6AzGlc) from UDP-6AzGlc to proteins, demonstrating tolerance for C6 substitutions .

| Substrate | Enzyme | Product | Key Observation |

|---|---|---|---|

| UDP-6AzGlc | OGT | 6AzGlc-modified proteins | Robust labeling of O-GlcNAcylated proteins |

| UDP-GlcNAc | OGT | O-GlcNAc modifications | Canonical substrate for O-GlcNAcylation |

Redox Reactions in Nucleotide Sugar Metabolism

6-Deoxyglucose derivatives participate in nucleotide sugar biosynthesis:

-

CDP-4-dehydro-6-deoxyglucose reductase :

This enzyme catalyzes the reduction of CDP-4-dehydro-3,6-dideoxy-D-glucose to CDP-4-dehydro-6-deoxy-D-glucose, utilizing NAD(P)H as a cofactor .

Metabolic Labeling and Stability

6-Deoxyglucose’s metabolic fate is influenced by its resistance to enzymatic removal:

-

Degradation resistance :

Unlike O-GlcNAc modifications, 6-deoxyglucose analogs (e.g., 6AzGlc) are not hydrolyzed by O-GlcNAcase (OGA), leading to accumulation in cells . -

Proteasomal targeting :

6AzGlc-modified proteins are degraded by the proteasome, suggesting that 6-deoxyglucose modifications may destabilize proteins .

Isotopic and Spectroscopic Studies

Hyperpolarized NMR studies on glucose analogs reveal kinetic insights:

-

13C-labeled analogs :

Hyperpolarized [13C6,D8]2-deoxyglucose demonstrates distinct phosphorylation kinetics compared to glucose, with yeast hexokinase showing higher activity than bacterial glucokinase .

| Parameter | [13C6,D8]2-Deoxyglucose | [13C6,D7]Glucose |

|---|---|---|

| Phosphorylation by yHK | Yes | Yes |

| Phosphorylation by bGK | No | Yes |

| T1 relaxation (C1) | ~50 s (40°C) | ~30 s (40°C) |

科学研究应用

Metabolic Research

Chemical Reporter in Glycosylation Studies

6-Deoxyglucose has been utilized as a metabolic chemical reporter to investigate glycosylation processes in mammalian cells. Recent studies have shown that treatment with 6-azido-6-deoxy-glucose (6AzGlc), a derivative of 6-deoxyglucose, leads to robust labeling of proteins. This labeling allows researchers to study the promiscuity of O-GlcNAc transferase (OGT) in accepting various sugar substrates, including unnatural monosaccharides. The findings indicate that OGT can modify proteins with both natural and synthetic sugars, providing insights into glycosylation dynamics in cellular metabolism .

Table 1: Summary of Metabolic Applications of 6-Deoxyglucose

Imaging and Tracer Development

18F-Labeled 6-Fluoro-6-Deoxy-D-Glucose (18F-6FDG)

In the field of medical imaging, 18F-6FDG has been developed as a positron emission tomography (PET) tracer for non-invasive imaging of glucose transport. Unlike traditional tracers, 18F-6FDG is not phosphorylated within cells, allowing it to serve as a more effective marker for glucose transport mechanisms without interference from metabolic pathways. Studies demonstrate that its uptake is sensitive to insulin levels, making it useful for understanding insulin resistance and related pathologies such as diabetes and cancer .

Table 2: Imaging Applications of 6-Deoxyglucose

| Tracer | Properties | Reference |

|---|---|---|

| 18F-6FDG | Non-phosphorylated tracer; sensitive to insulin; effective for PET imaging. |

Antifungal Activity

UDP-4-Keto-6-Deoxyglucose

Another significant application of 6-deoxyglucose derivatives is in antifungal research. UDP-4-keto-6-deoxyglucose has been identified as an antifungal metabolite that inhibits specific enzymes involved in fungal cell wall biosynthesis. This compound's mechanism involves the inhibition of uridine diphosphate (UDP)-sugar modifying enzymes, which are crucial for fungal growth and survival, providing a potential avenue for antifungal drug development .

Table 3: Antifungal Applications of 6-Deoxyglucose

| Compound | Mechanism of Action | Reference |

|---|---|---|

| UDP-4-Keto-6-Deoxyglucose | Inhibits UDP-sugar modifying enzymes; potential antifungal agent. |

Case Studies

-

Glycosylation Dynamics

A study utilizing 6AzGlc demonstrated its effectiveness in labeling glycoproteins in mammalian cells, revealing insights into how OGT modifies proteins with various sugars under different metabolic conditions . -

PET Imaging Efficacy

Research involving the use of 18F-6FDG showed significant uptake in skeletal muscle under insulin-stimulated conditions, emphasizing its utility in studying glucose transport mechanisms related to metabolic disorders . -

Antifungal Mechanism Exploration

The identification of UDP-4-keto-6-deoxyglucose's antifungal properties highlights its potential role in developing new antifungal therapies targeting specific enzymatic pathways within fungi .

作用机制

The mechanism of action of 6-Deoxyglucose involves its interaction with glucose transporters and enzymes involved in glucose metabolism. Once inside the cell, it can be phosphorylated by hexokinase to form 6-Deoxyglucose-6-phosphate, which cannot be further metabolized, leading to the inhibition of glycolysis. This results in energy deprivation and can induce cell death, particularly in cancer cells that rely heavily on glycolysis for energy production .

相似化合物的比较

Structural Analogs Modified at the C6 Position

| Compound | Modification | Key Properties/Applications | References |

|---|---|---|---|

| 6-Deoxyglucose | -H at C6 | Glucose transport studies, pH-dependent kinetics, metabolic pathway inhibition | [1, 3, 6] |

| 6-Chloro-6-deoxyglucose | -Cl at C6 | Neurotoxic; induces CNS lesions and astrocyte vacuolation in mice. Used in antifertility studies. | [15, 16] |

| 6-Fluoro-6-deoxyglucose | -F at C6 | Non-metabolizable probe for ¹⁹F-NMR; tracks glucose transport without phosphorylation. | [17] |

| 6-Azido-6-deoxyglucose | -N₃ at C6 | Bioorthogonal labeling via click chemistry; studies glycoconjugate dynamics. | [19, 21] |

Key Findings:

- Enzymatic Interactions : The absence of the C6 hydroxyl in 6-deoxyglucose reduces binding affinity to enzymes like cellobiose phosphorylase (125-fold decrease in kcat/Km compared to glucose), highlighting the role of C6 hydrophobicity in substrate recognition .

Analogs Modified at Other Positions

| Compound | Modification | Key Properties/Applications | References |

|---|---|---|---|

| 2-Deoxyglucose | -H at C2 | Measures cerebral glucose utilization via the [¹⁴C]deoxyglucose method; trapped post-phosphorylation. | [13] |

| 4-Keto-6-deoxyglucose | =O at C4, -H at C6 | Intermediate in enzymatic synthesis of 6-deoxy sugars (e.g., fucose) in Salmonella. | [2] |

Key Findings:

- Biological Stability : Unlike 6-deoxyglucose, 2-deoxyglucose is retained intracellularly, making it superior for long-term metabolic tracking .

Functional Comparisons

Table 1: Kinetic and Functional Parameters

生物活性

6-Deoxyglucose (6-DG) is a glucose analog that has garnered attention in biochemical and medical research due to its unique structural properties and biological activities. This article explores the biological activity of 6-deoxyglucose, focusing on its mechanisms of action, transport properties, and potential therapeutic applications.

Chemical Structure and Properties

6-Deoxyglucose is characterized by the absence of a hydroxyl group at the sixth carbon of the glucose molecule. This modification alters its biochemical behavior, particularly in terms of transport and metabolism. The compound can exist in various forms, such as 6-fluoro-6-deoxy-D-glucose (6-FDG), which is often used as a tracer in PET imaging studies.

The biological activity of 6-deoxyglucose involves several mechanisms:

- Glucose Transport Inhibition : 6-DG competes with glucose for uptake through glucose transporters (GLUTs). Studies have shown that it can be actively transported by intestinal and renal tissues, indicating its potential role in modulating glucose metabolism .

- Metabolic Effects : Unlike glucose, 6-DG cannot be phosphorylated due to the absence of the hydroxyl group at C-6. This property allows it to act as a competitive inhibitor of glycolysis and other metabolic pathways involving glucose, potentially leading to altered cellular energy dynamics .

- Insulin Sensitivity : Research indicates that 6-DG uptake is responsive to insulin stimulation, particularly in adipocytes and muscle tissues. This suggests that it may have implications for understanding insulin resistance and metabolic disorders .

Table 1: Summary of Biological Activities of 6-Deoxyglucose

Case Study: PET Imaging with 18F-6FDG

A notable application of 6-deoxyglucose is its use as a tracer in positron emission tomography (PET) imaging. In a study involving rats under glucose clamp conditions, researchers assessed the biodistribution of 18F-labeled 6-fluoro-6-deoxy-D-glucose (18F-6FDG). The results demonstrated that:

- Increased Uptake with Insulin : The concentration of radioactivity in skeletal muscle was significantly higher during insulin stimulation compared to baseline levels, affirming the compound's utility in studying glucose transport dynamics .

- Negligible Metabolism : The metabolism of 18F-6FDG was minimal across various tissues, allowing it to serve effectively as a tracer without being altered during transport .

Potential Therapeutic Applications

The unique properties of 6-deoxyglucose suggest several potential therapeutic applications:

- Cancer Treatment : Due to its ability to inhibit glycolysis, there is interest in exploring 6-DG as an adjunct therapy for cancer treatment, particularly in tumors that exhibit high glycolytic rates (the Warburg effect) .

- Diabetes Management : By understanding its role in glucose transport and metabolism, researchers are investigating how 6-DG might be utilized to improve insulin sensitivity or manage hyperglycemia in diabetic patients .

- Antifungal Applications : The antifungal properties observed with UDP-4-Keto-6-Deoxyglucose open avenues for developing new antifungal agents based on the structural framework of 6-deoxyglucose .

常见问题

Basic Research Questions

Q. What are the primary methodologies for synthesizing 6-Deoxyglucose and its derivatives?

- 6-Deoxyglucose derivatives, such as methyl-6-deoxy-α-D-glucopyranoside (MDG), are synthesized via methylation of 6-deoxyglucose using methyl iodide in the presence of a strong base (e.g., potassium hydroxide). Structural confirmation requires techniques like NMR, HPLC, and mass spectrometry to verify purity and regioselectivity . For fluorinated analogs (e.g., 6-NBDG), reductive amination or azide-alkyne cycloaddition is employed to attach fluorescent tags while preserving glucose-transport compatibility .

Q. How is 6-Deoxyglucose used to study glucose signaling pathways in plant systems?

- In Arabidopsis, 6-deoxyglucose (6DOG) is a non-metabolizable glucose analog that activates hexokinase-independent signaling pathways. Researchers use it to distinguish metabolic effects from signaling roles by observing transcriptional responses (e.g., upregulation of stress-related genes) under controlled glucose-deprivation conditions .

Q. What analytical techniques confirm the structural integrity of 6-Deoxyglucose in synthesized compounds?

- High-performance liquid chromatography (HPLC) with PMP or anthranilic acid derivatization is used to resolve monosaccharide composition, while mass spectrometry identifies unique fragments (e.g., m/z for deoxy-hexoses). Nuclear magnetic resonance (NMR) confirms stereochemistry at the 6-position, critical for distinguishing 6-deoxyglucose from isomers like rhamnose .

Advanced Research Questions

Q. What experimental approaches are recommended for tracking glucose uptake in live cells using 6-Deoxyglucose analogs like 6-NBDG?

- Protocol : Incubate cells with 6-NBDG (10–100 µM) in glucose-free medium for 15–60 minutes. Use flow cytometry or confocal microscopy with excitation/emission at 488/530 nm. Normalize fluorescence to cell viability (e.g., propidium iodide exclusion). Key controls : Compete with excess D-glucose to confirm specificity; validate in hexokinase-deficient mutants to exclude phosphorylation artifacts .

Q. How can researchers address contradictions in data when using 6-Deoxyglucose to study bacterial glucose transport systems?

- In Streptococcus mutans, contradictory reports of 6-deoxyglucose accumulation (via PMF-driven transport vs. no uptake) highlight methodological variability. To resolve:

- Use ΔΨ/ΔpH probes (e.g., TPP+ electrodes) to verify membrane potential during assays.

- Pre-treat cells with protonophores (e.g., CCCP) to abolish PMF and isolate PTS-dependent uptake.

- Quantify intracellular vs. adsorbed radiolabel via rapid filtration and cold-wash steps .

Q. What structural features of 6-Deoxyglucose make it suitable for investigating carbohydrate-DNA interactions?

- The absence of the 6-OH group reduces steric hindrance, enabling intercalation into DNA grooves. Researchers synthesize phosphoramidite derivatives of 6-deoxyglucose for solid-phase oligonucleotide conjugation. Fluorescence polarization assays reveal stacking interactions via altered anisotropy in DNA complexes .

Q. How does the non-metabolizable nature of 6-Deoxyglucose facilitate dissecting metabolic vs. signaling roles of glucose in fungal systems?

- In Aspergillus nidulans, 6-deoxyglucose induces nuclear accumulation of GFP-tagged transcription factors (e.g., AmyR) without being phosphorylated. This uncouples glucose sensing (via membrane receptors) from glycolysis, enabling studies on glucose-responsive gene regulation in carbon catabolite repression .

Q. In metabolic flux analysis, how can 6-Deoxyglucose derivatives be optimized to minimize interference with endogenous glucose pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。